Cyclopropylacetylene

Description

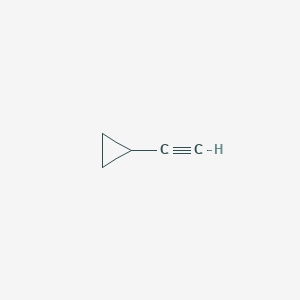

Structure

3D Structure

Properties

IUPAC Name |

ethynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXPDGUHAFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217795 | |

| Record name | Cyclopropylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-94-7 | |

| Record name | Cyclopropylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6746-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethynyl cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropane, ethynyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclopropylacetylene from 5-Chloro-1-Pentyne: A Technical Guide

Introduction

Cyclopropylacetylene (ethynylcyclopropane) is a critical building block in modern organic synthesis, valued for its unique structural and reactive properties. As a colorless, low-boiling liquid, it serves as a precursor in the development of various pharmaceuticals, most notably the antiretroviral agent Efavirenz, which is used in the treatment of HIV.[1][2] This guide provides an in-depth technical overview of a robust and widely cited one-pot synthesis of this compound from the commercially available starting material, 5-chloro-1-pentyne (B126576). The primary method detailed herein involves a metalation followed by an intramolecular cyclization, offering a significant advantage in terms of procedural efficiency.[1][3]

Reaction Mechanism and Signaling Pathway

The conversion of 5-chloro-1-pentyne to this compound is achieved through a base-induced cyclization. The process is initiated by a strong organolithium base, such as n-butyllithium, which performs a dual role in the reaction cascade.

The proposed mechanism involves the following key steps:

-

Initial Deprotonation: The strong base first abstracts the acidic acetylenic proton from 5-chloro-1-pentyne, forming a lithium acetylide intermediate.

-

Second Deprotonation (Dianion Formation): A second equivalent of the base then deprotonates a carbon atom adjacent to the chlorine, creating a dianion.

-

Intramolecular Cyclization: This highly reactive dianion undergoes an intramolecular nucleophilic substitution. The carbanion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the cyclopropyl (B3062369) ring.

-

Protonation (Quench): The resulting cyclopropylacetylide anion is then quenched with a proton source, such as saturated aqueous ammonium (B1175870) chloride, to yield the final product, this compound.[3]

Experimental Protocols

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[3]

Materials and Equipment:

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

1-L pressure-equalizing addition funnel

-

Reflux condenser with a nitrogen inlet

-

Distillation apparatus (e.g., Hempel column)

-

Ice-water bath

Reagents:

-

5-Chloro-1-pentyne (Starting Material)

-

n-Butyllithium (in cyclohexane)

-

Cyclohexane (B81311) (Solvent)

-

Saturated aqueous Ammonium Chloride (Quenching agent)

Procedure:

-

Reaction Setup: A 3-L, three-necked flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The flask is equipped with a mechanical stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.

-

Initial Cooling: The mixture is cooled to 0°C using an ice-water bath.

-

Addition of Base: 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol, 2.1 equiv) is added dropwise via the addition funnel over approximately 1.5 hours. The internal temperature must be maintained below 20°C during this exothermic addition. A thick precipitate will form.[3]

-

Cyclization: After the addition is complete, the mixture is heated to reflux (approximately 78°C) and maintained for 3 hours to ensure the cyclization is complete.[3][4]

-

Quenching: The reaction is cooled to a range of 0°C to -10°C. Saturated aqueous ammonium chloride (750 mL) is then added carefully and dropwise to quench the reaction. Caution: This quenching process is highly exothermic.[3]

-

Workup and Purification: The layers are separated, and the organic (upper) layer is subjected to fractional distillation to isolate the product from the cyclohexane solvent and butane (B89635) byproduct. A second fractional distillation is typically performed to obtain high-purity this compound.

Data Presentation

Quantitative data for the synthesis is summarized below for easy reference and comparison.

Table 1: Reagent Specifications

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Equivalents | Concentration/Purity |

| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | 1.0 | 1.0 | 98% or higher[5] |

| n-Butyllithium | C₄H₉Li | 64.06 | 2.1 | 2.1 | 2.0 M in cyclohexane[3] |

| Cyclohexane | C₆H₁₂ | 84.16 | - | (Solvent) | Anhydrous |

| Ammonium Chloride | NH₄Cl | 53.49 | - | (Quench) | Saturated Aqueous Solution |

Table 2: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reaction Scale | 1.0 mol | [3] |

| Base | n-Butyllithium | [3][4] |

| Solvent | Cyclohexane | [1][3] |

| Addition Temperature | < 20°C | [3] |

| Reflux Temperature | 78°C | [3] |

| Reflux Time | 3 hours | [3] |

| Quenching Agent | Saturated NH₄Cl | [3][4] |

| Isolated Yield | 58% (corrected for purity) | [3] |

| Alternative Yield | ~65% | [2][6] |

| Product Boiling Point | 51-55°C | [1][3] |

Note on Solvent Choice: The use of cyclohexane (bp 81°C) is preferred over hexanes (bp 69°C) as it simplifies the final purification by fractional distillation, given that the boiling point of this compound is approximately 52°C.[3]

Safety and Handling

-

Gas Evolution: The reaction of n-butyllithium with the starting material and subsequent quenching evolves butane gas. The entire procedure must be conducted in a well-ventilated fume hood.[3]

-

Exothermic Reactions: Both the addition of n-butyllithium and the final quenching step with aqueous ammonium chloride are highly exothermic and require careful temperature control.[3][4]

-

Flammability: n-Butyllithium is pyrophoric. The solvent (cyclohexane) and the final product (this compound) are highly flammable liquids.[1][5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US6297410B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0805790B1 - Improved synthesis of this compound - Google Patents [patents.google.com]

- 5. 5-Chlor-1-pentin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. US6028237A - Synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclopropylacetylene (ethynylcyclopropane) is a highly versatile and reactive organic compound, characterized by the unique structural combination of a strained three-membered ring and a terminal alkyne. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly within the pharmaceutical and agrochemical industries. The high ring strain of the cyclopropyl (B3062369) group and the reactivity of the acetylene (B1199291) moiety make it a valuable building block in the synthesis of complex molecules, including the antiretroviral drug Efavirenz.

Physical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high volatility and low boiling point necessitate careful handling, often requiring low-temperature conditions during preparation and concentration.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ | [1][2] |

| Molar Mass | 66.10 g/mol | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Boiling Point | 51–53 °C | [2][5] |

| 79-80 °C | [1][6] | |

| Melting Point | 294 °C (decomposes) | [1] |

| 148-149 °C | [7] | |

| Density | 0.781 g/cm³ at 25 °C | [2][5] |

| 0.7801 g/cm³ | [1][6] | |

| Refractive Index (n20/D) | 1.429 - 1.4480 | [1][5] |

| Vapor Pressure | 605 mmHg at 25°C | [1] |

| Flash Point | -5 °F (-20.5 °C) to -17 °C (1 °F) | [1][2] |

| Solubility | Slightly soluble in water. Soluble in chloroform, ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide. | [1][3][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ: 0.65-0.78 (m, 4 H), 1.17-1.27 (m, 1 H), 1.73 (d, 1 H, J = 2.2) | [9] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: −0.8, 8.1, 63.4, 87.6 | [9] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by its two key functional groups: the terminal alkyne and the strained cyclopropyl ring.[10] This dual functionality makes it a versatile intermediate in organic synthesis.[1]

Key Reactions Include:

-

Acidity of the Acetylenic Proton: The terminal alkyne's C-H bond is acidic and can be deprotonated by a strong base to form a cyclopropylacetylide anion.[3][9] This anion is a potent nucleophile, capable of reacting with various electrophiles.[9]

-

Cycloaddition Reactions: As a dipolarophile, it participates in cycloaddition reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles.[2][11] This is a widely used reaction in drug discovery.[12]

-

Transition Metal-Catalyzed Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of transition metals.[3] The alkyne moiety can also participate in various coupling reactions.[12]

-

Addition Reactions: The triple bond readily undergoes addition reactions, including halogenation (addition of halogens like Br₂), hydrohalogenation (addition of HBr, HCl), and catalytic hydrogenation to yield the corresponding alkane or alkene.[13]

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound via One-Pot Metalation-Cyclization

A common and efficient method for synthesizing this compound is the one-pot reaction of 5-chloro-1-pentyne (B126576) with an organolithium reagent.[2]

Materials:

-

5-chloro-1-pentyne

-

n-Butyllithium (2.0 M in cyclohexane)

-

Saturated aqueous ammonium (B1175870) chloride

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer, addition funnel, reflux condenser, nitrogen inlet

Procedure:

-

Equip the flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[9]

-

Charge the flask with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[9]

-

Cool the mixture to 0°C in an ice bath.[9]

-

Add 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.[9]

-

After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Butane gas will evolve during this step.[9]

-

Cool the reaction mixture to between 0°C and -10°C.[9]

-

Carefully quench the reaction by the dropwise addition of 750 mL of saturated aqueous ammonium chloride, ensuring the temperature remains below 20°C to prevent loss of product.[9]

-

Separate the lower aqueous layer. Fractionally distill the organic layer to collect the fraction boiling between 52°-55°C, which contains the this compound product.[9] The use of cyclohexane as a solvent is crucial as its higher boiling point (81°C) facilitates easier separation from the product (bp 52°C) compared to hexanes (bp 69°C).[9]

Caption: Workflow for the synthesis of this compound.

Bromination of this compound

This protocol describes the introduction of a bromine atom at the terminal position of the alkyne.[3]

Materials:

-

This compound

-

N-bromosuccinimide (NBS)

-

Silver nitrate (B79036) (AgNO₃)

-

Acetone

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in acetone.[3]

-

Slowly add a catalytic amount of silver nitrate (0.10 mol%) to the solution.[3]

-

Stir the resulting mixture in the dark at room temperature for 3 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure.[3]

-

Purify the crude product by filtration through a short pad of silica (B1680970) gel (eluting with 100% hexane) to yield the brominated product.[3]

Applications in Drug Development and Research

This compound is a crucial building block in the pharmaceutical and agrochemical industries.[1] Its unique structure can impart desirable pharmacological properties to drug candidates, such as enhanced potency, selectivity, and metabolic stability.[1][12]

-

Antiretroviral Drugs: It is a key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2][3]

-

Medicinal Chemistry: The cyclopropyl group is often used as a "bioisostere" for other chemical groups to improve a drug's pharmacokinetic profile. The alkyne provides a reactive handle for "click chemistry," enabling the rapid synthesis of compound libraries for screening.[11][12]

-

Agrochemicals: It is utilized in the development of new pesticides and crop protection agents.[1]

-

Specialty Chemicals: In materials science, it is used to synthesize advanced materials like polymers and dyes.[1]

Safety Information

This compound is a highly flammable liquid and vapor.[4] Due to its low boiling point, there is a risk of inhalation at higher ambient temperatures, which can cause respiratory irritation.[3] It can also cause serious eye damage.[3][4] Appropriate personal protective equipment, including safety goggles and gloves, should be used, and all handling should be performed in a well-ventilated fume hood.[9]

References

- 1. Cas 6746-94-7,Cyclopropyl acetylene | lookchem [lookchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Neat, 97 6746-94-7 [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Ethynylcyclopropane, 98% | Fisher Scientific [fishersci.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 6746-94-7: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound | High-Purity Reagent | RUO [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalland21.com [chemicalland21.com]

A Technical Guide to Cyclopropylacetylene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene (Ethynylcyclopropane) is a highly reactive and versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, namely the strained cyclopropyl (B3062369) ring coupled with the linear acetylene (B1199291) moiety, make it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its applications, with a focus on its role in the development of the antiretroviral drug Efavirenz and its use in click chemistry.

Core Properties of this compound

This compound is a colorless liquid at room temperature.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₅H₆ | [1][2][3][4][5] |

| Molecular Weight | 66.10 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [3] |

| Density | 0.781 g/mL at 25 °C | [3] |

| Boiling Point | 51 °C | |

| CAS Number | 6746-94-7 | [4] |

Experimental Protocols: One-Pot Synthesis of this compound

A robust and efficient one-pot procedure for the synthesis of this compound has been developed, offering a significant improvement over older, lower-yielding methods.[6] This method utilizes the commercially available starting material 5-chloro-1-pentyne (B126576).[6]

Materials and Equipment:

-

3-L, three-necked, round-bottomed flask

-

Mechanical stirrer

-

1-L pressure-equalizing addition funnel

-

Reflux condenser with a nitrogen inlet

-

5-chloro-1-pentyne (102 g, 1.0 mol)

-

Cyclohexane (250 mL)

-

n-Butyllithium (2.0 M in cyclohexane, 1.05 L, 2.1 mol)

-

Saturated aqueous ammonium (B1175870) chloride (750 mL)

-

40-cm × 2.3-cm Hempel column with Pro-Pak® Monel distillation packing

-

30-cm × 2.3-cm packed distillation column

Procedure:

-

Reaction Setup: A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet. The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane.[6]

-

Initial Reaction: The mixture is cooled to 0°C. 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, ensuring the temperature is maintained below 20°C.[6]

-

Reflux: Once the addition is complete, the reaction mixture is heated to reflux (78°C) and maintained at this temperature for 3 hours.[6]

-

Quenching: The reaction is then cooled to a temperature between 0°C and -10°C. The reaction is carefully quenched by the dropwise addition of 750 mL of aqueous saturated ammonium chloride. This step is highly exothermic.[6]

-

Workup and Initial Distillation: After the quench is complete, the lower aqueous layer is separated. The organic layer is then fractionally distilled through a 40-cm × 2.3-cm Hempel column. The fraction boiling between 35-78°C is collected. This fraction typically contains 60-80 wt% of this compound.[6]

-

Final Purification: The collected fraction is distilled a second time through a 30-cm × 2.3-cm packed column to yield 39-41 g of pure this compound (boiling point 52°-55°C).[6]

Applications in Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry.

Synthesis of Efavirenz

This compound is a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[7][8] The synthesis involves the addition of the cyclopropylacetylide to a chiral ketone, establishing the crucial quaternary stereocenter of the drug.[7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is also utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. The workflow for a typical CuAAC reaction involving this compound is depicted below.

Conclusion

This compound is a molecule of significant importance in modern organic chemistry. Its unique reactivity profile makes it an invaluable tool for the construction of complex molecular architectures. The development of efficient synthetic protocols, such as the one-pot synthesis from 5-chloro-1-pentyne, has further enhanced its accessibility and utility. As research in drug discovery and materials science continues to advance, the demand for versatile building blocks like this compound is expected to grow, solidifying its role as a cornerstone of contemporary chemical synthesis.

References

- 1. This compound | 6746-94-7 [chemicalbook.com]

- 2. This compound | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. CAS 6746-94-7: this compound | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. firescholars.seu.edu [firescholars.seu.edu]

- 8. "VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPL" by Elizabeth S. Bautista [firescholars.seu.edu]

Cyclopropylacetylene: A Technical Guide for Researchers

CAS Number: 6746-94-7 IUPAC Name: Ethynylcyclopropane

This technical guide provides an in-depth overview of cyclopropylacetylene, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and visualizations to support their work.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its unique structure, featuring a strained cyclopropyl (B3062369) ring directly attached to an acetylene (B1199291) group, imparts high reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [3] |

| Molecular Weight | 66.10 g/mol | [3] |

| Boiling Point | 51-53 °C | [1] |

| Density | 0.781 g/mL at 25 °C | [1] |

| Flash Point | -17 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, methanol, and dimethyl sulfoxide (B87167). Slightly soluble in water. | [1] |

| Appearance | Colorless liquid | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

| 1.73 | d | 1H | Acetylenic H | 2.2 | [4] |

| 1.17-1.27 | m | 1H | Cyclopropyl CH | [4] | |

| 0.65-0.78 | m | 4H | Cyclopropyl CH₂ | [4] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 87.6 | Acetylenic C | [4] |

| 63.4 | Acetylenic C-H | [4] |

| 8.1 | Cyclopropyl CH₂ | [4] |

| -0.8 | Cyclopropyl CH | [4] |

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the acetylenic C-H and C≡C bonds.

Table 4: Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3300 | ≡C-H stretch |

| ~2100 | C≡C stretch |

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 66.[3] Common fragmentation patterns involve the loss of a hydrogen atom to give a fragment at m/z = 65, and cleavage of the cyclopropyl ring.[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and scalability. Below are detailed protocols for two common methods.

One-Pot Synthesis from 5-Chloro-1-pentyne (B126576)

This method provides a convenient one-pot procedure from a commercially available starting material.[4]

Experimental Protocol:

-

A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.[4]

-

The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.[4]

-

To the cooled solution, 1.05 L of butyllithium (B86547) (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.[4]

-

After the addition is complete, the mixture is heated to reflux (78°C) and maintained for 3 hours.[4]

-

The reaction is then cooled to 0 to -10°C and carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium (B1175870) chloride solution. The temperature should be kept below 20°C during the quench.[4]

-

The lower aqueous layer is separated, and the organic layer is fractionally distilled. The fraction boiling between 35-78°C is collected.[4]

-

A second fractional distillation of the collected fraction yields pure this compound (boiling point 52-55°C).[4]

The reported yield for this procedure is approximately 58%.[4]

Caption: Synthetic workflow for the one-pot synthesis of this compound.

Synthesis from Cyclopropyl Methyl Ketone

This is a two-step procedure involving dichlorination followed by double dehydrohalogenation.[4]

Experimental Protocol:

Step 1: Dichlorination of Cyclopropyl Methyl Ketone

-

Cyclopropyl methyl ketone is reacted with phosphorus pentachloride (PCl₅).

-

Care must be taken to control the reaction temperature to prevent the opening of the cyclopropyl ring.[4]

Step 2: Double Dehydrohalogenation

-

The resulting 1-cyclopropyl-1,1-dichloroethane (B12077848) is treated with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), to induce double dehydrohalogenation.[4]

-

The reaction mixture is worked up to isolate the this compound product.

The overall yield of this method is generally lower, reported to be in the range of 20-25%.[1][4]

Applications in Drug Development

This compound is a crucial building block in the synthesis of several pharmaceuticals due to the desirable properties the cyclopropyl moiety imparts to drug candidates, such as increased metabolic stability and enhanced binding affinity.[5]

A prominent example of its application is in the synthesis of Efavirenz , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The this compound group is a key structural feature of the Efavirenz molecule.

Caption: Role of this compound in the synthesis of Efavirenz for HIV treatment.

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H412: Harmful to aquatic life with long lasting effects.[3]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a cool, dry, and well-ventilated area away from ignition sources.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. southampton.ac.uk [southampton.ac.uk]

- 3. This compound | C5H6 | CID 138823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound(6746-94-7)FT-IR [chemicalbook.com]

The Reactivity of the Cyclopropyl Ring in Cyclopropylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylacetylene is a valuable building block in organic synthesis and medicinal chemistry, primarily due to the unique reactivity conferred by its strained three-membered ring and adjacent alkyne functionality.[1][2] The significant ring strain within the cyclopropyl (B3062369) group, a consequence of compressed bond angles, lowers the activation energy for ring-opening reactions and influences the electronic properties of the entire molecule.[3] This guide provides an in-depth analysis of the reactivity of the cyclopropyl ring in this compound, detailing its participation in ring-opening reactions, its electronic influence on the acetylenic moiety, and its role in various cycloadditions. This document summarizes key reaction types, provides detailed experimental protocols for cited transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction to this compound

This compound (ethynylcyclopropane) is a colorless liquid at room temperature, characterized by a cyclopropyl group directly attached to an acetylene (B1199291) moiety.[2] The core of its chemical personality lies in the juxtaposition of two key structural features:

-

The Cyclopropyl Ring: The C-C-C bond angles in the cyclopropane (B1198618) ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This deviation results in substantial angle strain, often referred to as Baeyer strain. The bonding, described by the Walsh model, involves weaker C-C σ-bonds with increased p-character.[3] This high-energy state makes the ring susceptible to reactions that relieve this strain.[3]

-

The Acetylene Group: The terminal alkyne provides a site of acidity at the sp-hybridized C-H bond and a region of high electron density in the triple bond, making it reactive towards both electrophiles and nucleophiles.[4]

The interplay between the strained, electron-donating cyclopropyl ring and the versatile alkyne functionality dictates the molecule's diverse reactivity profile, making it a key intermediate in the synthesis of complex molecules, including the anti-HIV drug Efavirenz.[1][5]

Core Reactivity of the Cyclopropyl Ring

The inherent strain of the cyclopropyl group is the primary driver of its unique reactivity. This manifests in several key ways.

Ring-Opening Reactions

The most characteristic reaction of the cyclopropyl ring in this context is its propensity to undergo ring-opening to relieve its inherent strain of over 100 kJ mol⁻¹.[6] These transformations are typically promoted by transition metals or strong acids.

-

Transition Metal-Catalyzed Ring-Opening: Under the influence of transition metals like rhodium(I) or palladium, the cyclopropyl ring can be opened.[1][7] This process often involves oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate which can then undergo further reactions. For instance, vinylcyclopropanes (VCPs), which are structurally related, participate in a wide array of transition-metal-catalyzed cycloadditions where the ring opens to act as a three-carbon component.[7]

-

Acid-Catalyzed Ring-Opening: In the presence of strong acids like HCl, the cyclopropyl ring can be opened. This must be carefully controlled, as it can be an undesired side reaction during certain synthetic procedures, such as the dichlorination of cyclopropyl methyl ketone with PCl₅, which can lead to the formation of 2,5-dichloro-2-pentene if not kept cold.[8]

Electronic Influence on the Acetylene Moiety

The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group.[3] This electronic contribution influences the reactivity of the adjacent alkyne, activating it for certain chemical transformations.[3] This effect can modulate the nucleophilicity of the triple bond and the acidity of the terminal proton.

Key Reaction Classes of this compound

While the focus is on the cyclopropyl ring, its reactivity is inextricably linked to the acetylene group. The molecule participates in a variety of transformations targeting either or both functionalities.

Reactions at the Acetylenic Proton

The terminal proton on the alkyne is acidic and can be readily removed by a strong base, such as n-butyllithium, to form a cyclopropylacetylide anion.[8] This nucleophile is a powerful tool for C-C bond formation and can be trapped with a wide range of electrophiles.[8][9]

Additions to the Alkyne

The triple bond of this compound undergoes typical alkyne addition reactions.

-

Electrophilic Additions: Halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr) can add across the triple bond.[4]

-

Nucleophilic Additions: The sp-hybridized carbons are susceptible to nucleophilic attack.[4] For example, zinc-mediated additions of the cyclopropylacetylide to carbonyl groups are used in the synthesis of propargyl amines and alcohols with high enantioselectivity.[9]

Cycloaddition Reactions

This compound is a versatile partner in cycloaddition reactions.

-

Azide-Alkyne Huisgen Cycloaddition: It is used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in drug discovery.[3][5]

-

Gold(I)-Catalyzed Intermolecular Cycloadditions: Gold(I) complexes can activate the alkyne towards nucleophilic attack, enabling intermolecular cycloadditions with alkenes to build carbocyclic frameworks.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical properties and reactivity of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₆ | [5][10] |

| Molar Mass | 66.10 g·mol⁻¹ | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.781 g/cm³ at 25°C | [5] |

| Boiling Point | 51–53 °C | [5] |

| Flash Point | -17 °C | [5] |

Table 2: Summary of Selected Reactions and Yields

| Reaction | Starting Material(s) | Reagents | Product | Yield | Reference(s) |

| Synthesis | 5-Chloro-1-pentyne (B126576) | n-Butyllithium, Cyclohexane (B81311) | This compound | 58% | [8] |

| Synthesis | 1-Cyclopropyl-1,1-dichloroethane | Potassium tert-butoxide, DMSO | This compound | 20-25% | [5] |

| Synthesis | (Trichloromethyl)cyclopropanemethanol tosylate | Methyllithium, THF | This compound | 95% | [11] |

| Bromination | This compound | N-Bromosuccinimide, AgNO₃ | 1-Bromo-2-cyclopropylacetylene | Not specified | [1] |

| Acetylide Addition | This compound | n-Butyllithium, then electrophile | Substituted this compound | 60% (with ethyl trifluoroacetate) | [8] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol: One-Pot Synthesis of this compound from 5-Chloro-1-pentyne[8]

-

Materials:

-

5-Chloro-1-pentyne (102 g, 1.0 mol)

-

Cyclohexane (250 mL)

-

n-Butyllithium (1.05 L of 2.0 M solution in cyclohexane, 2.1 mol)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a 1-L pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

-

Charge the flask with 5-chloro-1-pentyne and cyclohexane and cool the mixture to 0°C.

-

Add the n-butyllithium solution dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.

-

After the addition is complete, heat the mixture to reflux (78°C) and maintain for 3 hours.

-

Cool the reaction mixture to 0° to -10°C.

-

Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (750 mL), keeping the temperature below 20°C to avoid loss of product.

-

-

Workup and Purification:

-

Separate the lower aqueous layer.

-

Fractionally distill the organic layer through a 40-cm Hempel column. Collect the fraction boiling between 35-78°C.

-

Redistill the collected fraction through a 30-cm packed column to yield 39-41 g of pure this compound (bp 52°-55°C).

-

Protocol: Bromination of the Alkyne Terminus[1]

-

Materials:

-

This compound (1.0 equivalent)

-

N-bromosuccinimide (NBS) (1.1 equivalents)

-

Silver nitrate (B79036) (AgNO₃) (0.10 mol%)

-

Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and N-bromosuccinimide in acetone.

-

Slowly add silver nitrate to the solution.

-

Stir the resulting reaction mixture in the dark at room temperature for 3 hours.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Filter the crude product through a short pad of silica (B1680970) gel using 100% hexane (B92381) as the eluent.

-

Further purify by column chromatography if necessary.

-

Visualizations of Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the reactivity of this compound.

Caption: Reaction pathways of this compound.

Caption: Experimental workflow for synthesis.

Caption: Ring strain and its consequences.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 6746-94-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. chemicalland21.com [chemicalland21.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. Cas 6746-94-7,Cyclopropyl acetylene | lookchem [lookchem.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of Cyclopropylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a strained, highly reactive building block of significant interest in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the juxtaposition of a strained cyclopropyl (B3062369) ring and a reactive alkyne moiety, lead to a rich and sometimes complex reactivity profile. This guide provides a comprehensive overview of the core principles governing electrophilic addition reactions of this compound, including hydration, hydrohalogenation, and halogenation. The discussion is supported by mechanistic insights, predictive models for product formation, and, where available, experimental data.

Core Concepts of Reactivity

The electrophilic addition to the triple bond of this compound is influenced by two primary factors:

-

The Electronic Nature of the Cyclopropyl Group: The cyclopropyl group can donate electron density to the adjacent alkyne through σ-π conjugation. This has two effects: it can activate the alkyne towards electrophilic attack and can stabilize the formation of a carbocation on the carbon atom attached to the ring.

-

Ring Strain: The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or when a significant build-up of positive charge occurs adjacent to the ring.

The interplay between these two factors dictates the reaction pathway and the nature of the final products, which can be either the result of simple addition across the triple bond or more complex rearrangements involving the cyclopropane (B1198618) ring.

Hydration of this compound

The addition of water across the triple bond of this compound, a reaction that typically yields a ketone, is highly dependent on the catalyst employed. This has been demonstrated in studies on aryl-substituted cyclopropyl acetylenes, and the principles can be extended to the parent compound.[1][2]

Reaction Scheme:

Caption: General scheme for the hydration of this compound.

Gold-Catalyzed Hydration: Markovnikov Addition without Rearrangement

Gold catalysts, such as Au(I) or Au(III) complexes, are known to activate alkynes towards nucleophilic attack without the formation of discrete, high-energy vinyl cations.[1][2] In the case of this compound, this leads to a clean Markovnikov addition of water to yield cyclopropyl methyl ketone.

Proposed Mechanism:

The reaction is thought to proceed through a π-complex between the gold catalyst and the alkyne. This complexation increases the electrophilicity of the alkyne, allowing for the nucleophilic attack of water. The resulting intermediate then undergoes protodeauration to give the enol, which rapidly tautomerizes to the more stable ketone.

Caption: Proposed pathway for gold-catalyzed hydration.

Silver- and Iron-Catalyzed Hydration: Potential for Ring Opening

In contrast to gold, catalysts like Ag(I) and Fe(III) can promote reactions that have a greater degree of vinyl carbocation character.[1][2] The formation of a positive charge on the carbon adjacent to the cyclopropyl ring can lead to rearrangement and ring-opening of the cyclopropane. This results in the formation of allene-type products alongside or instead of the expected ketone.

Proposed Mechanism:

The reaction likely proceeds through an intermediate with significant vinyl cation character. This cation can be stabilized by the adjacent cyclopropyl group, but it can also trigger a rearrangement where the cyclopropane ring opens to relieve ring strain, leading to rearranged products.

Caption: Potential pathways in Ag/Fe-catalyzed hydration.

Table 1: Predicted Products of this compound Hydration

| Catalyst | Major Product(s) | Mechanism Highlights |

| Au(I) or Au(III) | Cyclopropyl methyl ketone | π-activation, avoids vinyl cation |

| Ag(I) or Fe(III) | Mixture of cyclopropyl methyl ketone and ring-opened products | Involves intermediate with vinyl cation character |

Experimental Protocols

General Procedure for Gold-Catalyzed Hydration of Aryl-Substituted Cyclopropyl Acetylenes

This protocol is adapted from the literature for aryl-substituted cyclopropyl acetylenes and is expected to be applicable to the parent compound.[1]

To a solution of the this compound (1.0 eq) in a suitable solvent such as methanol (B129727) containing 4 equivalents of water, is added the gold catalyst (e.g., Ph₃PAuNTf₂ or AuCl₃, 1 mol%). The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl methyl ketone.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is a classic electrophilic addition reaction. For terminal alkynes, the reaction typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon.

Expected Reaction Scheme:

Caption: Potential products of hydrohalogenation.

Predicted Regioselectivity

The regioselectivity of the hydrohalogenation of this compound is predicted to strongly favor the Markovnikov product. This is due to the ability of the cyclopropyl group to stabilize an adjacent positive charge. The reaction is expected to proceed through a vinyl cation intermediate. The formation of the cation on the carbon bearing the cyclopropyl group is significantly more favorable than the formation of a primary vinyl cation on the terminal carbon.

Proposed Mechanism:

The π-bond of the alkyne acts as a nucleophile, attacking the proton of the hydrogen halide. This results in the formation of the more stable vinyl cation. The halide ion then acts as a nucleophile and attacks the carbocation, leading to the final product.

Caption: Proposed mechanism for hydrohalogenation.

Table 2: Predicted Products of this compound Hydrohalogenation

| Reagent | Major Product | Predicted Regioselectivity |

| HCl | 2-Chloro-1-cyclopropyl-1-ethene | Markovnikov |

| HBr | 2-Bromo-1-cyclopropyl-1-ethene | Markovnikov |

| HI | 2-Iodo-1-cyclopropyl-1-ethene | Markovnikov |

Note: While the cyclopropyl group can stabilize the adjacent cation, strong acids can also potentially induce ring-opening of the cyclopropane. However, under typical hydrohalogenation conditions for alkynes, addition to the triple bond is expected to be the dominant pathway.

Halogenation of this compound

The addition of halogens (X₂, where X = Cl, Br) to alkynes typically proceeds through a bridged halonium ion intermediate, leading to anti-addition of the two halogen atoms across the triple bond.

Expected Reaction Scheme:

Caption: General scheme for the halogenation of this compound.

Proposed Mechanism and Stereochemistry

The reaction is initiated by the electrophilic attack of the halogen on the alkyne, forming a cyclic halonium ion. The halide ion then attacks one of the carbons of the bridged intermediate from the opposite face, resulting in the formation of the trans-dihaloalkene.

References

Early Synthetic Routes to Cyclopropylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a valuable building block in organic synthesis, notably utilized in the production of pharmaceuticals and other complex organic molecules. Its unique strained cyclopropyl (B3062369) ring fused to an acetylene (B1199291) moiety imparts distinct chemical reactivity. This guide provides an in-depth look at the early methods developed for the synthesis of this important compound, presenting key experimental protocols, quantitative data, and reaction pathways.

Core Synthetic Methodologies

The early synthesis of this compound was primarily approached via two main routes: the dichlorination and dehydrohalogenation of cyclopropyl methyl ketone, and the cyclization of 5-chloro-1-pentyne (B126576). While the former represents one of the earliest reported methods, it is often associated with low yields and scalability issues. The latter, however, provides a more reliable and reproducible one-pot synthesis.

Synthesis from Cyclopropyl Methyl Ketone

One of the earliest described methods for preparing this compound involves a two-step process starting from cyclopropyl methyl ketone.[1][2] This pathway first involves the dichlorination of the ketone using phosphorus pentachloride (PCl₅) to form 1,1-dichloroethylcyclopropane. This intermediate is then subjected to a double dehydrohalogenation using a strong base to yield this compound.

This method, however, has been noted to present significant challenges in scalability and often results in low overall yields, typically in the range of 20-25%.[1][2] The chlorination step, in particular, has been reported to be unreliable.[1] Variations in the dehydrohalogenation step have been explored to improve yields, such as the use of potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO).[1]

Reaction Pathway:

Experimental Protocol:

-

A mixture of 80 g of sodium hydroxide (B78521) in 300 mL of ethoxyethanol is cooled to -60 °C with stirring.[1]

-

100 g of (1,1-dichloroethyl)cyclopropane is slowly added to the cooled mixture.[1]

-

The reaction progress is monitored by gas chromatography.

-

Upon completion, the mixture is distilled at atmospheric pressure, collecting the fraction between 55 °C and 65 °C to obtain crude this compound.[1]

-

The crude product is then purified by redistillation. A final yield of 89% with a purity of >98% has been reported for this specific dehydrohalogenation step.[1]

Quantitative Data Summary:

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Overall Yield | Reference |

| Cyclopropyl Methyl Ketone | PCl₅, Strong Base | 1,1-Dichloroethylcyclopropane | This compound | 20-25% | [1][2] |

Synthesis from 5-Chloro-1-Pentyne

A more efficient and reliable early method for the synthesis of this compound is the one-pot reaction of 5-chloro-1-pentyne with a strong base, such as n-butyllithium.[2] This process involves a metalation followed by an intramolecular cyclization.

Reaction Pathway:

Detailed Experimental Protocol:

The following protocol is adapted from a well-established Organic Syntheses procedure.

Materials:

-

5-Chloro-1-pentyne (1.0 mol, 102 g)

-

n-Butyllithium in cyclohexane (B81311) (2.0 M solution, 2.1 mol, 1.05 L)

-

Cyclohexane (250 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution (750 mL)

Procedure:

-

Reaction Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

-

Initial Charging: The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0 °C in an ice bath.

-

Addition of n-Butyllithium: The 2.0 M solution of n-butyllithium in cyclohexane (1.05 L, 2.1 mol) is added dropwise via the addition funnel over a period of 1.5 hours. The internal temperature of the reaction mixture is maintained below 20 °C during the addition. A thick precipitate will form.

-

Reflux: After the addition is complete, the mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 3 hours.

-

Quenching: The reaction mixture is cooled to between 0 °C and -10 °C. The reaction is then carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride solution. This quenching process is highly exothermic and should be performed with caution.

-

Work-up and Distillation:

-

The layers are separated, and the lower aqueous layer is discarded.

-

The organic layer is fractionally distilled through a 40-cm x 2.3-cm Hempel column packed with Pro-Pak® Monel distillation packing.

-

A fraction boiling between 35-78 °C is collected. This fraction typically contains 60-80 wt% this compound, with the remainder being cyclohexane and butane.

-

This initial distillate is then redistilled through a 30-cm x 2.3-cm packed column to yield pure this compound.

-

Quantitative Data Summary:

| Starting Material | Key Reagents | Solvent | Final Product | Reported Yield | Reference |

| 5-Chloro-1-pentyne | n-Butyllithium | Cyclohexane | This compound | 65% | [2][3] |

Conclusion

The early methods for the synthesis of this compound laid the groundwork for the production of this important chemical intermediate. While the route starting from cyclopropyl methyl ketone was historically significant, it suffered from low yields and practical difficulties. The one-pot synthesis from 5-chloro-1-pentyne emerged as a more efficient and reliable method, providing a scalable process for obtaining this compound. These foundational methods have since been refined and built upon, but they remain a cornerstone in the history of cyclopropane (B1198618) chemistry and continue to be of interest to the scientific community.

References

An In-Depth Technical Guide to the Stability and Storage of Cyclopropylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene (ethynylcyclopropane) is a highly reactive and versatile organic compound, distinguished by its strained three-membered ring directly attached to an acetylenic functional group. This unique structure makes it an invaluable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of antiviral medications like Efavirenz and other complex molecules.[1][2] However, the very features that impart its synthetic utility—high ring strain and the reactive triple bond—also render it susceptible to degradation and thermal runaway.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize this compound safely and effectively, ensuring its purity and integrity throughout the research and development lifecycle. The following sections detail the compound's physicochemical properties, stability profile, potential decomposition pathways, and methodologies for its stability assessment.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ | [1] |

| Molecular Weight | 66.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 51-53 °C | [1] |

| Density | 0.781 g/mL at 25 °C | [1] |

| Flash Point | -17 °C (-1 °F) - closed cup | [1] |

| Storage Temperature | 2-8 °C |

Stability Profile and Associated Hazards

While this compound is stable when stored under the recommended conditions, it is a high-energy molecule with several inherent hazards that must be carefully managed.

General Stability

Safety data sheets consistently state that this compound is "stable under recommended storage conditions."[4] These conditions typically involve refrigeration, storage under an inert atmosphere, and protection from light and heat. Deviation from these conditions can lead to degradation.

Thermal Stability and Decomposition

Potential for Polymerization

A primary degradation pathway for highly reactive monomers like this compound is spontaneous polymerization.[10] The high reactivity of the terminal alkyne, combined with the ring strain of the cyclopropyl (B3062369) group, makes it susceptible to this process, which can be initiated by heat, light, or impurities. This polymerization is often exothermic and can, in a closed container, lead to a dangerous pressure buildup.

Incompatible Materials and Conditions to Avoid

To ensure stability and prevent hazardous reactions, this compound must be stored away from the following:

| Incompatible Materials/Conditions | Reason for Incompatibility | Source(s) |

| Strong Oxidizing Agents | Can cause a violent, exothermic reaction, leading to fire or explosion. | [7] |

| Heat, Flames, Sparks, Static Discharge | Highly flammable liquid with a low flash point; can lead to ignition and thermal decomposition. | [7] |

| Direct Sunlight | Can provide the energy to initiate polymerization or decomposition. | [7] |

| Metals (especially copper, silver, mercury) | Can form highly sensitive and explosive metallic acetylide compounds. | [7] |

| Strong Acids and Bases | Can catalyze decomposition or polymerization reactions. | [10] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended conditions for the safe, long-term storage of this compound.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and spontaneous polymerization. | |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. | [10] |

| Container | Tightly sealed, appropriate container | To prevent evaporation and contamination. Ground/bond container to prevent static discharge. | [7] |

| Light | Store in a dark place or in an amber vial | To prevent light-initiated degradation or polymerization. | [6] |

| Ventilation | Store in a well-ventilated, flammables-rated area | To safely dissipate any vapors and minimize ignition risk. | [7] |

Handling Precautions

When working with this compound, the following precautions should be strictly observed:

-

Work in a well-ventilated chemical fume hood. [7]

-

Use personal protective equipment (PPE): safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves.[7]

-

Ground all equipment and use non-sparking tools to prevent ignition from static discharge.[7]

-

Handle under an inert atmosphere whenever possible to prevent exposure to air and moisture.[10]

-

Keep away from all sources of ignition. [7]

Potential Decomposition Pathways

The primary stability concerns for this compound are polymerization and isomerization or rearrangement, especially under thermal stress. The diagram below illustrates these potential degradation routes.

Caption: Potential degradation pathways for this compound under various conditions.

Stabilization Strategies

To prevent spontaneous polymerization during storage or purification, the addition of a polymerization inhibitor may be considered. For reactive monomers, several classes of inhibitors are commonly used.[11][12]

-

Phenolic Compounds: Substances like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) act as radical scavengers. They are effective but may require the presence of oxygen to function optimally.[11]

-

Amine Compounds: Aromatic amines can also inhibit polymerization through hydrogen transfer reactions.[11][12]

-

Nitroxide Radicals: Stable free radicals like TEMPO are highly effective inhibitors.

-

Commercial Inhibitors: Specialized oil-soluble inhibitors (e.g., N-Nitrosophenylhydroxylamine-based) are available for non-aqueous systems and may be suitable for neat this compound.[13]

The choice and concentration of an inhibitor must be carefully evaluated to ensure it does not interfere with downstream applications. For high-purity applications, it is often preferable to store the material without inhibitors under strict temperature and atmospheric control and use it promptly after purification.

Methodologies for Stability Assessment

A comprehensive stability study is essential to define the shelf-life and appropriate storage conditions for this compound. This involves subjecting the compound to various conditions and analyzing its purity over time using a validated, stability-indicating analytical method.[14][15]

Experimental Protocol: Long-Term Stability Study

The following protocol outlines a general approach for conducting a long-term stability study, based on established guidelines.

-

Batch Selection: Use at least three representative batches of high-purity this compound.

-

Container Closure System: Package the samples in the same system intended for long-term storage (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions: Place samples in stability chambers maintained at the desired long-term storage conditions (e.g., 5 ± 3 °C) and accelerated conditions (e.g., 25 ± 2 °C / 60% ± 5% RH).

-

Testing Schedule:

-

Analytical Method: At each time point, assess the purity of the sample using a validated stability-indicating method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID). The method must be able to separate the this compound peak from any potential degradation products and impurities.

-

Data Evaluation: Record the purity of the sample at each time point. A significant change is typically defined as a failure to meet the established purity specification. The data is used to establish the retest period or shelf life.

Workflow for Stability Testing

The logical flow of a stability testing program, from planning to data analysis, is depicted below.

Caption: A typical workflow for conducting a pharmaceutical stability study.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable technique for monitoring the purity of the volatile this compound. A detailed, representative protocol is provided below.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for volatile organic compounds.

-

Column: A common choice would be a DB-5 or equivalent (e.g., (5%-Phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at 10 °C/min.

-

Hold: Hold at 150 °C for 2 minutes.

-

-

Injector:

-

Mode: Split (e.g., 50:1 split ratio).

-

Temperature: 200 °C.

-

-

Detector (FID):

-

Temperature: 250 °C.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., cyclohexane (B81311) or dichloromethane). An internal standard may be used for improved quantitation.

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is calculated based on the peak area percentage of this compound relative to the total area of all detected peaks.

Thermal Hazard Analysis by Accelerating Rate Calorimetry (ARC)

ARC is the industry standard for assessing thermal hazards of reactive chemicals under adiabatic conditions, simulating a worst-case "thermal runaway" scenario.[6]

-

Principle: A small sample of the substance is placed in a robust, sealed container (a "bomb") within a calorimeter. The system is heated in a stepwise manner. At each step, the instrument waits and monitors for any self-heating from the sample (an exothermic reaction).

-

Detection: If self-heating is detected (rate > 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample's temperature, ensuring no heat is lost to the environment.

-

Data Generated: The ARC measures the temperature and pressure increase as a function of time during the runaway reaction. This data is used to calculate critical safety parameters, including:

-

Onset Temperature (Tₒ): The temperature at which self-heating begins.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.

-

Adiabatic Temperature Rise (ΔTₐ): The total temperature increase due to the decomposition.

-

This information is vital for defining safe operating limits in chemical processes and for emergency relief system design.

Conclusion

This compound is a high-energy molecule whose stability is of critical importance for its safe handling and effective use in scientific research and pharmaceutical manufacturing. This guide has outlined that its stability is contingent upon strict adherence to recommended storage conditions, primarily refrigeration (2-8 °C) under an inert atmosphere and away from ignition sources and incompatible materials. The primary degradation pathway of concern is spontaneous, exothermic polymerization, which can be mitigated by careful temperature control and, if necessary, the use of polymerization inhibitors.

For professionals in the field, a thorough understanding and implementation of these storage and handling protocols are non-negotiable. Furthermore, comprehensive stability assessment using validated analytical methods like GC, and thermal hazard evaluation using techniques such as DSC and ARC, are essential for defining the compound's shelf-life and ensuring process safety. By following these guidelines, researchers can ensure the integrity of their starting materials and conduct their work in a safe and reproducible manner.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US6297410B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Cas 6746-94-7,Cyclopropyl acetylene | lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. scribd.com [scribd.com]

- 8. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Polymerization inhibitors [yansuochem.com]

- 12. longchangchemical.com [longchangchemical.com]

- 13. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 14. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ema.europa.eu [ema.europa.eu]

Cyclopropylacetylene: A Comprehensive Technical Guide to Safe Handling and Utilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylacetylene is a highly reactive and versatile building block in organic synthesis, prized for its unique strained ring system and terminal alkyne functionality. Its incorporation into molecular scaffolds has proven invaluable in the development of pharmaceuticals, agrochemicals, and materials. However, its inherent reactivity and physical properties necessitate stringent safety protocols and handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions, and representative experimental protocols for its use in key chemical transformations.

Safety Data and Hazard Identification

A thorough understanding of the hazards associated with this compound is paramount before its introduction into the laboratory. The following tables summarize the key quantitative data from its Safety Data Sheet (SDS).

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [1] |

| Molecular Weight | 66.10 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [3] |

| Boiling Point | 51-52 °C (123.8-125.6 °F) | [3] |

| Melting Point | -294 °C (decomposes) | [4] |

| Flash Point | -17 °C (1.4 °F) - closed cup | [3] |

| Density | 0.781 g/cm³ at 25 °C | [4] |

| Solubility | Slightly soluble in water. | [5] |

| Vapor Pressure | No data available | [4] |

Toxicological Information

| Metric | Value | Species | Route |

| LD50 | > 2,000 mg/kg | Rat (male and female) | Oral |

Hazard Identification and Classification

| Hazard Class | Category |

| Flammable liquids | 2 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 1 |

| Hazardous to the aquatic environment, long-term hazard | 3 |

Signal Word: Danger[1]

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H412: Harmful to aquatic life with long lasting effects.[6]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to the following handling precautions is mandatory to minimize risks associated with this compound.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.

-

Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that all containers and transfer equipment are properly grounded and bonded.[6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.

-

Skin and Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

This compound is a key reagent in several important organic transformations. The following sections provide detailed, representative protocols for some of these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction ("click chemistry") between an organic azide (B81097) and this compound.

Materials:

-

Organic azide (1.0 equiv)

-

This compound (1.2 equiv)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

-

Sodium ascorbate (B8700270) (0.1 equiv)

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, 1:1)

Procedure:

-

In a round-bottom flask, dissolve the organic azide in the t-BuOH/H₂O solvent mixture.

-

Add this compound to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine) (2.0 equiv)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene)

Procedure:

-

To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-